molecular formula C9H14N2O3 B1631304 Cyclo(-Pro-Thr) CAS No. 227777-31-3

Cyclo(-Pro-Thr)

Cat. No.: B1631304
CAS No.: 227777-31-3
M. Wt: 198.22 g/mol
InChI Key: UBLWFFBGMBRBMC-VQVTYTSYSA-N
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Description

Cyclo(-Pro-Thr) is a cyclic dipeptide composed of proline and threonine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. Cyclo(-Pro-Thr) is particularly notable for its stability and unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-Pro-Thr) can be synthesized through several methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Pro-Thr-OH can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the cyclic dipeptide .

Industrial Production Methods

Industrial production of Cyclo(-Pro-Thr) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed due to its efficiency and ability to produce high yields of the desired cyclic dipeptide. In SPPS, the linear dipeptide is assembled on a solid support, followed by cyclization and cleavage from the resin to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Pro-Thr) undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the side chains of proline and threonine, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can be used to modify functional groups within the cyclic dipeptide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine side chain can produce hydroxy derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Cyclo(-Pro-Thr) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclo(-Pro-Thr) involves its interaction with specific molecular targets and pathways. The cyclic structure of the dipeptide allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, Cyclo(-Pro-Thr) can inhibit certain proteases by mimicking the natural substrate, thereby preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Pro-Tyr): Another cyclic dipeptide with similar structural properties but different biological activities.

    Cyclo(-Pro-Val): Known for its antimicrobial properties and potential use in drug development.

    Cyclo(-Pro-Leu): Studied for its role in modulating immune responses

Uniqueness

Cyclo(-Pro-Thr) is unique due to its specific combination of proline and threonine, which imparts distinct structural and functional characteristics. Its stability and ability to interact with a variety of biological targets make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWFFBGMBRBMC-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CCCC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Pro-Thr)
Reactant of Route 2
Cyclo(-Pro-Thr)
Reactant of Route 3
Cyclo(-Pro-Thr)
Reactant of Route 4
Cyclo(-Pro-Thr)
Reactant of Route 5
Cyclo(-Pro-Thr)
Reactant of Route 6
Cyclo(-Pro-Thr)

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